

Immunogenicity of Influenza Nucleoprotein (118-126) in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Nucleoprotein (118-126) |           |
| Cat. No.:            | B10799526               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunogenicity of the influenza virus Nucleoprotein (NP) peptide fragment 118-126 in mice, with a particular focus on the H-2d haplotype (e.g., BALB/c mice). The NP(118-126) epitope is a well-characterized, immunodominant CD8+ T cell epitope in this context and serves as a critical target for cell-mediated immunity against influenza A virus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying immunological pathways and experimental workflows.

## Core Concepts in NP(118-126) Immunogenicity

The nucleoprotein of influenza A virus is a highly conserved internal protein, making it an attractive target for universal influenza vaccine strategies. Unlike the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are subject to significant antigenic drift and shift, the NP is relatively stable across different influenza A strains. Immunity to NP is primarily cell-mediated, driven by cytotoxic T lymphocytes (CTLs) that recognize NP-derived peptides presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.

The specific peptide sequence NP(118-126), with the amino acid sequence RPQASGVYM, is a potent immunodominant epitope in mice expressing the H-2Ld MHC class I molecule. Recognition of the NP(118-126)-H-2Ld complex by CD8+ T cells triggers a cascade of effector



functions, including the lysis of infected cells and the production of pro-inflammatory cytokines, which are crucial for viral clearance.

# Quantitative Analysis of NP(118-126) Immunogenicity

The following tables summarize quantitative data from various studies investigating the immunogenicity of NP(118-126) in mice. These data highlight the magnitude and nature of the T cell response elicited by different immunization strategies.



| Immunizati<br>on Strategy                                                                     | Mouse<br>Strain   | Assay                         | Measureme<br>nt                                                                                   | Result                              | Reference |
|-----------------------------------------------------------------------------------------------|-------------------|-------------------------------|---------------------------------------------------------------------------------------------------|-------------------------------------|-----------|
| Recombinant<br>Listeria<br>monocytogen<br>es expressing<br>NP(118-126)<br>(rLM-NP118-<br>126) | BALB/c (H-<br>2d) | Limiting<br>Dilution<br>Assay | CTL precursor frequency in spleen (day 8 post- immunization )                                     | 1 in 8.0 x 10 <sup>3</sup><br>cells |           |
| Recombinant<br>Listeria<br>monocytogen<br>es expressing<br>NP(118-126)<br>(rLM-NP118-<br>126) | BALB/c (H-<br>2d) | Limiting<br>Dilution<br>Assay | CTL precursor frequency in spleen (day 60 post- immunization )                                    | 1 in 5.7 x 10 <sup>4</sup> cells    |           |
| Recombinant<br>Listeria<br>monocytogen<br>es expressing<br>NP(118-126)<br>(rLM-NP118-<br>126) | BALB/c (H-<br>2d) | Limiting<br>Dilution<br>Assay | CTL precursor frequency in spleen (day 300 post- immunization )                                   | 1 in 8.2 x 10 <sup>4</sup><br>cells |           |
| Lymphocytic<br>Choriomenin<br>gitis Virus<br>(LCMV)<br>Infection                              | BALB/c (H-<br>2d) | Limiting<br>Dilution<br>Assay | NP(118-126)-<br>specific CTL<br>precursor<br>frequency in<br>spleen (day 8<br>post-<br>infection) | 1 in 1.1 x 10 <sup>3</sup><br>cells |           |



| Lymphocytic<br>Choriomenin<br>gitis Virus<br>(LCMV)<br>Infection | BALB/c (H-<br>2d) | Limiting<br>Dilution<br>Assay | NP(118-126)- specific CTL precursor frequency in spleen (day 60 post- infection)  | 1 in 1.1 x 10 <sup>4</sup> cells |
|------------------------------------------------------------------|-------------------|-------------------------------|-----------------------------------------------------------------------------------|----------------------------------|
| Lymphocytic<br>Choriomenin<br>gitis Virus<br>(LCMV)<br>Infection | BALB/c (H-<br>2d) | Limiting<br>Dilution<br>Assay | NP(118-126)- specific CTL precursor frequency in spleen (day 300 post- infection) | 1 in 1.2 x 10 <sup>4</sup> cells |

| Immunizati<br>on Strategy                                   | Mouse<br>Strain   | Assay                 | Measureme<br>nt                                                    | Result    | Reference |
|-------------------------------------------------------------|-------------------|-----------------------|--------------------------------------------------------------------|-----------|-----------|
| Recombinant Modified Vaccinia Ankara expressing NP (MVA-NP) | BALB/c (H-<br>2d) | ELISpot               | IFN-y spots per 3x10⁵ splenocytes (14 days post-2nd immunization ) | 325 ± 126 |           |
| DNA Vaccine<br>(pCMV-U-NP)                                  | BALB/c (H-<br>2d) | In vivo<br>protection | Survival after<br>lethal LCMV<br>challenge                         | 100%      |           |
| DNA Vaccine<br>(pCMV-U-<br>NP118-126<br>minigene)           | BALB/c (H-<br>2d) | In vivo<br>protection | Survival after<br>lethal LCMV<br>challenge                         | 75%       |           |

# **Experimental Protocols**



Detailed methodologies are crucial for the replication and extension of immunogenicity studies. Below are protocols for key experiments cited in the literature.

# Immunization of Mice with Recombinant Listeria monocytogenes (rLM)

This protocol describes the in vivo administration of a bacterial vector to induce a T cell response against the NP(118-126) epitope.

#### Materials:

- BALB/c mice (6-8 weeks old)
- Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126)
- Phosphate-buffered saline (PBS), sterile
- Brain Heart Infusion (BHI) broth and agar plates
- Appropriate antibiotics for selection of recombinant Listeria

#### Procedure:

- Culture rLM-NP118-126 in BHI broth with appropriate antibiotics to mid-log phase.
- Wash the bacteria twice with sterile PBS by centrifugation.
- Resuspend the bacterial pellet in sterile PBS to the desired concentration. The typical immunizing dose is  $2 \times 10^3$  colony-forming units (CFU) per mouse.
- Inject mice intravenously (i.v.) via the tail vein with 100-200 μL of the bacterial suspension.
- · Monitor mice for signs of infection.
- At desired time points (e.g., day 8, 60, or 300 post-immunization), euthanize mice and harvest spleens for immunological assays.

## In Vivo Cytotoxicity Assay



This assay measures the ability of immunized mice to clear target cells presenting the NP(118-126) peptide in vivo.

#### Materials:

- Immunized and naive control BALB/c mice
- Splenocytes from naive BALB/c mice
- NP(118-126) peptide (RPQASGVYM)
- Control peptide (irrelevant epitope)
- Carboxyfluorescein succinimidyl ester (CFSE), high and low concentrations
- RPMI 1640 medium supplemented with 10% FBS
- PBS

#### Procedure:

- Prepare two populations of target cells from naive BALB/c splenocytes.
- Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).
- Pulse the CFSEhigh cells with the NP(118-126) peptide (typically 1-10  $\mu$ g/mL) for 1 hour at 37°C.
- Pulse the CFSElow cells with a control peptide or leave unpulsed.
- Wash both cell populations to remove excess peptide.
- Mix equal numbers of CFSEhigh and CFSElow cells.
- Inject the cell mixture (e.g., 10<sup>7</sup> total cells) intravenously into immunized and naive control mice.
- After 16-24 hours, harvest spleens and analyze the cell populations by flow cytometry.



Calculate the percentage of specific lysis using the formula: % Lysis = [1 - (ratio in immunized / ratio in naive)] x 100, where the ratio is (% CFSEhigh / % CFSElow).

## **Intracellular Cytokine Staining (ICS)**

This protocol allows for the quantification of NP(118-126)-specific CD8+ T cells based on their production of cytokines like IFN-y upon stimulation.

### Materials:

- · Splenocytes from immunized mice
- NP(118-126) peptide
- Control peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Anti-mouse CD8, anti-mouse IFN-y, and other relevant fluorescently labeled antibodies
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fixation and permeabilization buffers

### Procedure:

- Prepare a single-cell suspension of splenocytes from immunized mice.
- Plate the cells (e.g., 1-2 x 10<sup>6</sup> cells/well) in a 96-well plate.
- Stimulate the cells with the NP(118-126) peptide (typically 1-5 μg/mL) or a control peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.
- Wash the cells and stain for surface markers, such as CD8.
- Fix and permeabilize the cells according to the manufacturer's instructions.
- Stain for intracellular cytokines, such as IFN-y.



- Wash the cells and acquire data on a flow cytometer.
- Analyze the percentage of IFN-y-producing cells within the CD8+ T cell population.

# Visualizing the Molecular and Experimental Landscape

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language and rendered with Graphviz.

## MHC Class I Antigen Presentation Pathway for NP(118-126)

This diagram illustrates the intracellular pathway leading to the presentation of the NP(118-126) peptide on the cell surface.





Click to download full resolution via product page

Caption: MHC Class I presentation of influenza NP(118-126).



## Experimental Workflow for Assessing NP(118-126) Immunogenicity

This diagram outlines a typical experimental workflow for evaluating the T cell response to NP(118-126) in mice following immunization.





Click to download full resolution via product page

Caption: Workflow for NP(118-126) immunogenicity studies.

 To cite this document: BenchChem. [Immunogenicity of Influenza Nucleoprotein (118-126) in Murine Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799526#immunogenicity-of-nucleoprotein-118-126-in-mice]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com